(1R)-endo-(+)-Fenchyl alcohol

Catalog No.
S1899579
CAS No.
2217-02-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-endo-(+)-Fenchyl alcohol

CAS Number

2217-02-9

Product Name

(1R)-endo-(+)-Fenchyl alcohol

IUPAC Name

(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

IAIHUHQCLTYTSF-OYNCUSHFSA-N

SMILES

CC1(C2CCC(C2)(C1O)C)C

Solubility

0.01 M

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C

Antimicrobial Properties

Studies suggest fenchyl alcohol possesses antimicrobial activity against various bacteria and fungi. Research has demonstrated its effectiveness against foodborne pathogens like E. coli and Staphylococcus aureus []. Additionally, it exhibits antifungal properties against Candida albicans, a common fungal pathogen []. These findings warrant further investigation of fenchyl alcohol's potential as a natural antimicrobial agent.

Insecticidal Activity

Fenchyl alcohol shows promise as a natural insecticide. Studies have reported its efficacy against various insect pests, including mosquitoes and bed bugs [, ]. This eco-friendly approach to pest control could offer an alternative to synthetic insecticides with potential environmental concerns. Further research is needed to explore its effectiveness and develop practical applications.

Pharmaceutical Applications

Fenchyl alcohol's potential extends to the pharmaceutical field. Research suggests it may possess anti-inflammatory and analgesic properties []. Additionally, studies have explored its use as a penetration enhancer, facilitating the delivery of drugs through the skin []. While these areas are under investigation, fenchyl alcohol's biocompatibility and diverse properties make it an interesting candidate for further pharmaceutical development.

(1R)-endo-(+)-Fenchyl alcohol is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O. It is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework and a hydroxyl (-OH) functional group. This compound is known for its pleasant odor, often described as floral or sweet, making it valuable in the fragrance industry. Additionally, it exhibits moderate solubility in organic solvents and low solubility in water, which influences its applications in various formulations .

Typical of alcohols, including:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: Reacting with carboxylic acids can lead to the formation of esters, which are widely used in perfumery and flavoring.
  • Dehydration: Under acidic conditions, (1R)-endo-(+)-Fenchyl alcohol can lose water to form alkenes.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.

Research indicates that (1R)-endo-(+)-Fenchyl alcohol possesses various biological activities. It has been studied for its potential antimicrobial properties against certain bacteria and fungi. Additionally, it exhibits insecticidal activity, making it a candidate for use in natural pest control formulations. Some studies also suggest that it may have anti-inflammatory effects, though more research is needed to fully elucidate these properties .

Several methods exist for synthesizing (1R)-endo-(+)-Fenchyl alcohol:

  • Natural Extraction: It can be isolated from essential oils of plants such as fennel or rosemary.
  • Chemical Synthesis: Laboratory synthesis typically involves the reduction of fenchone or similar compounds using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Biotransformation: Microbial fermentation processes can also yield (1R)-endo-(+)-Fenchyl alcohol through the action of specific strains that convert terpenes into alcohols.

Each method offers different yields and purity levels, impacting the compound's availability for commercial use.

(1R)-endo-(+)-Fenchyl alcohol finds applications across various industries:

  • Fragrance Industry: It is widely used as a fragrance component in perfumes and cosmetics due to its pleasant scent.
  • Personal Care Products: Commonly included in formulations for deodorants, soaps, and shampoos.
  • Food Industry: Utilized as a flavoring agent due to its sweet aroma.
  • Household Products: Incorporated into cleaning agents and detergents for its scent and potential antimicrobial properties .

Studies on (1R)-endo-(+)-Fenchyl alcohol have investigated its interactions with other compounds. Notably, it has been shown to enhance the effectiveness of certain antimicrobial agents when combined with them. This synergistic effect could lead to improved formulations in both personal care and household products. Furthermore, research into its interactions with biological systems suggests that it may modulate certain biochemical pathways, although detailed mechanisms remain under investigation .

(1R)-endo-(+)-Fenchyl alcohol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
FenchoneKetoneHas a strong minty aroma; used as a flavoring agent.
LimoneneMonoterpeneCitrus scent; widely used in cleaning products and food flavoring.
CamphorMonoterpeneKnown for its strong odor; used in medicinal applications.
GeraniolMonoterpenoidFloral scent; utilized in perfumes and cosmetics.

(1R)-endo-(+)-Fenchyl alcohol is unique due to its specific stereochemistry and bicyclic structure, which contribute to its distinct fragrance profile and biological activity compared to these similar compounds.

XLogP3

2.5

LogP

3.17 (LogP)

Melting Point

45.75 °C

UNII

OW0KEP592N

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 mmHg

Pictograms

Irritant

Irritant

Other CAS

14575-74-7
2217-02-9

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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